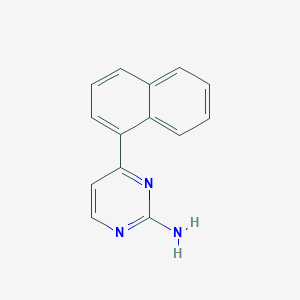
4-(Naphthalen-1-yl)pyrimidin-2-amine
Overview
Description
4-(Naphthalen-1-yl)pyrimidin-2-amine, also known as NAP-2, is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, a carbon atom, and two aromatic rings. It is a versatile building block for the synthesis of a variety of biologically active molecules, and has been widely studied for its pharmaceutical, agrochemical, and industrial applications. NAP-2 is known to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial activities. In addition, it has been found to possess significant antioxidant, antiviral, and antifungal activities.
Scientific Research Applications
1. Pyrimidine Derivatives in Organic-Water Mixed Solvents
Pyrimidine derivatives, including 4-(naphthalen-1-yloxy)-N-(p-tolyl) pyrimidin-2-amine, have been synthesized and their dissociation constants studied in methanol/DMF - water solvent systems. This research provides insight into the thermodynamic parameters such as enthalpy, Gibb's free energy, and entropy of these compounds (Bhesaniya & Baluja, 2014).
2. Inhibition of Cholinesterase and Amyloid-β Aggregation
A class of 2,4-disubstituted pyrimidines, including derivatives of 4-(naphthalen-1-yl)pyrimidin-2-amine, were synthesized and evaluated as dual inhibitors of cholinesterase and amyloid-β aggregation, targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
3. CDK2 Inhibitors and Anti-Proliferative Activity
Research on pyridine, pyrazoloyridine, and furopyridine derivatives, substituted with naphthyl, includes evaluation as CDK2 enzyme inhibitors and their cytotoxicity against various human cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Abdel-Rahman et al., 2021).
4. Antimicrobial Activity and DFT Studies
A study on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes revealed antimicrobial properties and significant binding affinity with drug targets, suggesting potential pharmaceutical applications (Chioma et al., 2018).
5. Reactions with N,N-Binucleophiles
4,6-Dimethylpyrimidin-2-yl-and aroylcyanamides, including those with naphthalene derivatives, react with various N,N-binucleophiles, forming diverse heterocyclic compounds. This research contributes to synthetic organic chemistry (Shestakov et al., 2006).
6. Chemosensors for Transition Metal Ions
Naphthoquinone derivatives, including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, have been synthesized and characterized as chemosensors for transition metal ions. Their selective coordination to Cu2+ ions highlights potential applications in chemical sensing and metal ion detection (Gosavi-Mirkute et al., 2017).
Mechanism of Action
Target of Action
The primary target of 4-(Naphthalen-1-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
It is known that the compound interacts with its target, plk4, and inhibits its activity . This inhibition disrupts the process of centriole duplication, which can lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Result of Action
The result of the action of this compound is the inhibition of PLK4, leading to disruption of centriole duplication . This can cause cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .
Biochemical Analysis
Biochemical Properties
4-(Naphthalen-1-yl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding can occur through hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver and kidney damage . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can affect various signaling pathways and metabolic processes .
properties
IUPAC Name |
4-naphthalen-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-14-16-9-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDXAKCWBPZHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


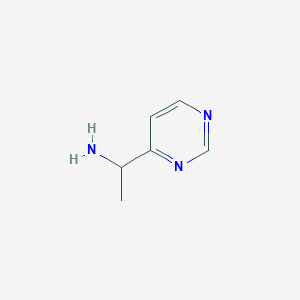
![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)
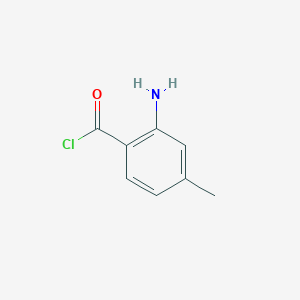
![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)

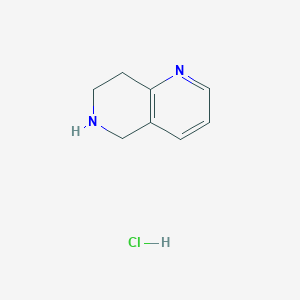
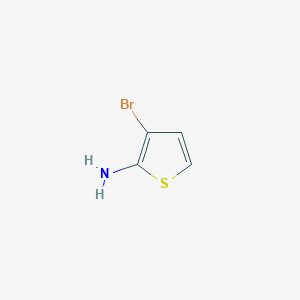
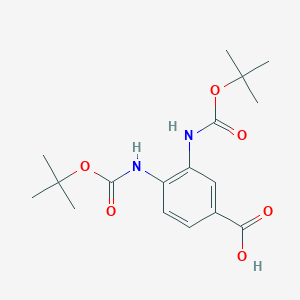




![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)